molecular formula C12H12O B1601959 2-Methoxy-3-methylnaphthalene CAS No. 61873-80-1

2-Methoxy-3-methylnaphthalene

Cat. No. B1601959
CAS RN: 61873-80-1
M. Wt: 172.22 g/mol
InChI Key: VNCHKHUMIBLUHN-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylnaphthalene is a synthetic compound with the molecular formula C12H12O . It has a molecular weight of 172.223 Da . It is also known as Methyl 2-naphthyl ether .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2nd position by a methoxy group and at the 3rd position by a methyl group .


Physical And Chemical Properties Analysis

2-Methoxy-3-methylnaphthalene has a boiling point of 274 °C and a melting point of 70-73 °C . It is soluble in benzene, carbon disulfide, and diethyl ether . The density of this compound is 1.064 g/mL at 25 °C .

Scientific Research Applications

Medicine: Anti-inflammatory Applications

2-Methoxy-3-methylnaphthalene has been studied for its potential anti-inflammatory properties. Research suggests that derivatives of this compound could be synthesized to develop new anti-inflammatory agents . This could pave the way for novel treatments for conditions characterized by inflammation.

Materials Science: Polymer Stabilization

This compound is a candidate for the stabilization of certain polymers. Its molecular structure could help in developing materials with improved durability and resistance to degradation, which is crucial in various industrial applications .

Environmental Science: Pollution Remediation

Research into the environmental applications of 2-Methoxy-3-methylnaphthalene includes its potential role in pollution remediation. Its chemical properties might be harnessed to break down or neutralize pollutants, aiding in environmental clean-up efforts .

Food Industry: Flavor and Fragrance

2-Methoxy-3-methylnaphthalene is known for its organoleptic properties, which include a sweet, floral scent reminiscent of orange blossoms. It’s used in the food industry as a flavoring agent, adding a distinct aroma to various products .

Cosmetics: Scented Products

In the cosmetics industry, this compound is used for its fragrance. It imparts a pleasant scent to soaps, lotions, and other personal care products, enhancing the sensory experience for consumers .

Energy: Smokeless Gunpowder Stabilizer

It serves as a stabilizer in smokeless gunpowders. Its stability under various conditions makes it suitable for use in ammunition, contributing to the safety and performance of firearms .

Chemical Synthesis: Organic Reactions

2-Methoxy-3-methylnaphthalene is involved in organic synthesis reactions, particularly those at the benzylic position. It’s used in free radical bromination, nucleophilic substitution, and oxidation processes, which are fundamental in creating a wide range of chemical products .

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-3-methylnaphthalene is not available, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, not ingesting the compound, and ensuring adequate ventilation when handling .

properties

IUPAC Name

2-methoxy-3-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCHKHUMIBLUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479210
Record name 2-Methoxy-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylnaphthalene

CAS RN

61873-80-1
Record name 2-Methoxy-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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